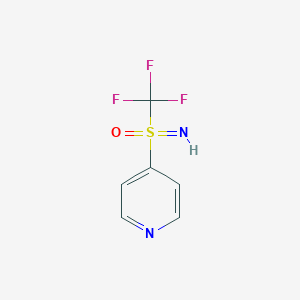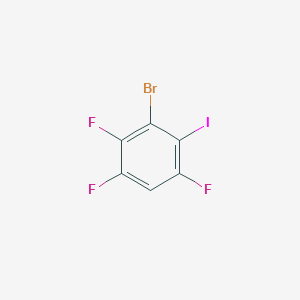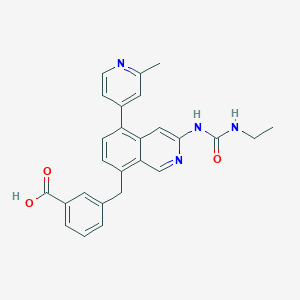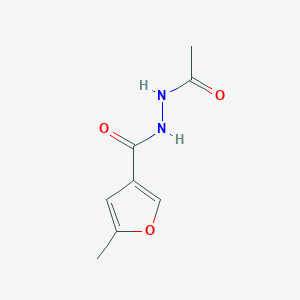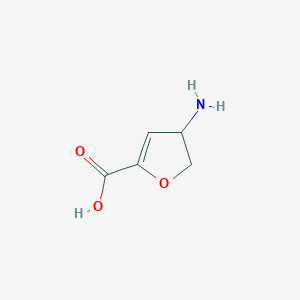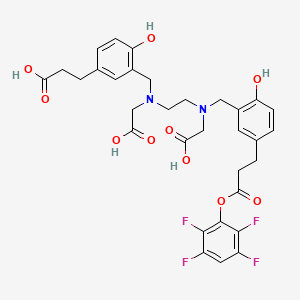![molecular formula C12H21N3O3 B12864834 [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester](/img/structure/B12864834.png)
[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester is a chemical compound with a complex structure that includes a cyano group, an acetylamino group, and a t-butyl ester
Méthodes De Préparation
The synthesis of [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents and catalysts.
Analyse Des Réactions Chimiques
[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester has several scientific research applications:
Mécanisme D'action
The mechanism by which [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a nucleophile in transesterification reactions, forming a tetrahedral intermediate . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to [2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester include:
These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties.
Propriétés
Formule moléculaire |
C12H21N3O3 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(2-cyanoacetyl)amino]-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)14-8-12(4,5)15-9(16)6-7-13/h6,8H2,1-5H3,(H,14,17)(H,15,16) |
Clé InChI |
BZWHXUAQCOWMHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C)(C)NC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


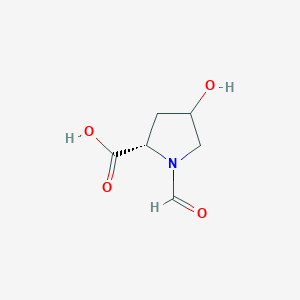
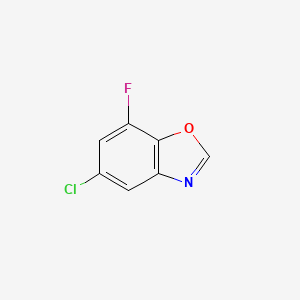
![2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)
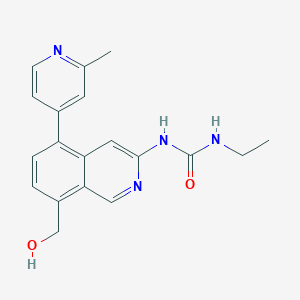
![(2-Bromobenzo[d]oxazol-5-yl)methanol](/img/structure/B12864787.png)
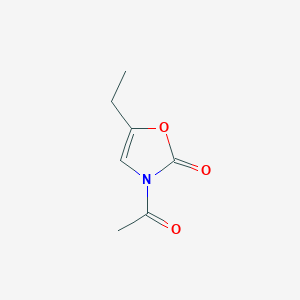
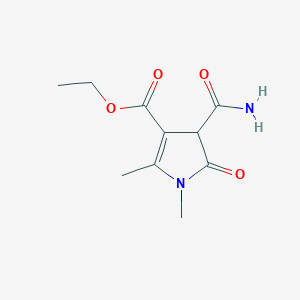
![(6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12864809.png)
